![molecular formula C11H9BrOS B1292514 [4-(3-Bromothien-2-yl)phenyl]methanol CAS No. 937795-99-8](/img/structure/B1292514.png)

[4-(3-Bromothien-2-yl)phenyl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

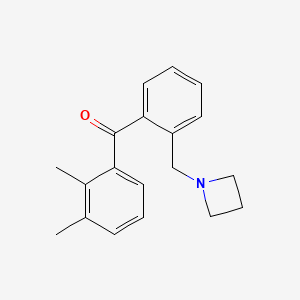

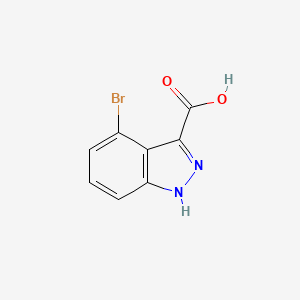

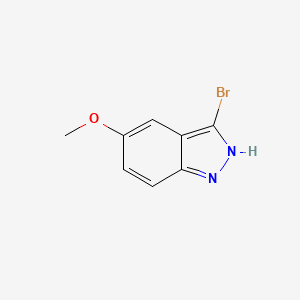

“[4-(3-Bromothien-2-yl)phenyl]methanol” is a laboratory chemical . It is a molecule with the chemical formula C11H9BrOS .

Molecular Structure Analysis

The molecular structure of “[4-(3-Bromothien-2-yl)phenyl]methanol” is represented by the chemical formula C11H9BrOS .Physical And Chemical Properties Analysis

“[4-(3-Bromothien-2-yl)phenyl]methanol” is a white or off-white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dichloromethane.科学的研究の応用

Organic Synthesis

[4-(3-Bromothien-2-yl)phenyl]methanol: serves as a versatile intermediate in organic synthesis. Its structure allows for further functionalization, making it suitable for constructing complex molecules. For instance, it can undergo Suzuki coupling reactions to form biaryl compounds, which are pivotal in pharmaceuticals and agrochemicals .

Material Science

This compound’s thiophene moiety is of particular interest in material science. Thiophenes are known for their conductive properties when polymerized, making them ideal for creating organic semiconductors used in solar cells and OLEDs .

Medicinal Chemistry

In medicinal chemistry, the bromine atom present in [4-(3-Bromothien-2-yl)phenyl]methanol can be utilized for further derivatization into more complex molecules with potential biological activities. For example, it can be transformed into pyrazoline derivatives, which exhibit a range of pharmacological properties such as anti-inflammatory and antidepressant effects .

Liquid Crystal Technology

The structural features of [4-(3-Bromothien-2-yl)phenyl]methanol make it a candidate for the development of discotic liquid crystals. These materials are used in displays and have the potential for storage and transport of electronic charge .

Neurobiology

Derivatives of [4-(3-Bromothien-2-yl)phenyl]methanol have been studied for their neurotoxic potential. Research on pyrazoline derivatives, for instance, has explored their effects on acetylcholinesterase activity, which is crucial for nerve impulse transmission .

Antioxidant Research

The compound’s derivatives are also being investigated for their antioxidant properties. This is significant in the context of cellular damage and disease development, where oxidative stress plays a critical role .

Catalysis

In the field of catalysis, the thiophene ring of [4-(3-Bromothien-2-yl)phenyl]methanol can be used to create catalysts for various chemical reactions. The presence of bromine allows for easy modification of the compound to suit specific catalytic roles .

Nanotechnology

Lastly, the compound’s ability to be modified makes it a useful precursor in the synthesis of gold nanoparticles. These nanoparticles have diverse applications, including medical imaging and drug delivery systems .

Safety and Hazards

“[4-(3-Bromothien-2-yl)phenyl]methanol” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It can be harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

作用機序

Mode of action

Given its hazardous nature, it’s likely that the compound interacts with biological systems in a way that can cause irritation or harm .

Result of action

The compound is noted to be potentially harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation .

Action environment

The compound should be handled only in well-ventilated areas, and exposure should be minimized to prevent potential harm .

特性

IUPAC Name |

[4-(3-bromothiophen-2-yl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrOS/c12-10-5-6-14-11(10)9-3-1-8(7-13)2-4-9/h1-6,13H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBJKGXCOBEPMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=C(C=CS2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640458 |

Source

|

| Record name | [4-(3-Bromothiophen-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(3-Bromothiophen-2-yl)phenyl]methanol | |

CAS RN |

937795-99-8 |

Source

|

| Record name | 4-(3-Bromo-2-thienyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937795-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(3-Bromothiophen-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。